![molecular formula C17H26N2O4S B4390067 N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B4390067.png)
N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide
Overview
Description
N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide, also known as CHX-AM8, is a small molecule that has gained significant attention in the scientific community for its potential therapeutic applications. CHX-AM8 is a selective inhibitor of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is a member of the transient receptor potential (TRP) family of ion channels. TRPA1 is expressed in sensory neurons and plays a key role in nociception, inflammation, and respiratory function.
Mechanism of Action
N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide selectively inhibits the TRPA1 ion channel, which is expressed in sensory neurons and plays a key role in nociception, inflammation, and respiratory function. TRPA1 is activated by a wide range of stimuli, including cold, mechanical pressure, and chemical irritants. Activation of TRPA1 leads to the influx of calcium ions into the cell, which triggers a cascade of cellular events that ultimately result in the sensation of pain or the release of inflammatory mediators. By inhibiting TRPA1, N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide is able to reduce pain and inflammation in animal models.
Biochemical and Physiological Effects:
N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have anti-tussive effects in animal models of cough. Additionally, it has been suggested that N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide may have potential applications in the treatment of respiratory diseases such as asthma and COPD. However, further studies are needed to fully understand the biochemical and physiological effects of N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide.
Advantages and Limitations for Lab Experiments
One advantage of N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide is its selectivity for TRPA1, which allows for the specific targeting of this ion channel without affecting other ion channels or receptors. This selectivity may reduce the risk of side effects and increase the safety profile of N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide. However, one limitation of N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide is its relatively low potency, which may limit its effectiveness in certain disease conditions.
Future Directions
There are several future directions for the research and development of N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the further characterization of the biochemical and physiological effects of N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide, including its potential applications in the treatment of respiratory diseases such as asthma and COPD. Additionally, the development of more potent TRPA1 inhibitors may lead to the discovery of novel therapeutic agents for pain and inflammation.
Scientific Research Applications
N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide has also been shown to have anti-tussive effects in animal models of cough. Additionally, it has been suggested that N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide may have potential applications in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
properties
IUPAC Name |
N-cyclohexyl-2-[(4-methoxy-3-methylphenyl)sulfonylamino]propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-12-11-15(9-10-16(12)23-3)24(21,22)19-13(2)17(20)18-14-7-5-4-6-8-14/h9-11,13-14,19H,4-8H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFESCITYQWQBNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C(=O)NC2CCCCC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.